molecular formula C9H7BrO2 B8781345 3-Bromo-1-phenylpropane-1,2-dione

3-Bromo-1-phenylpropane-1,2-dione

Cat. No.: B8781345
M. Wt: 227.05 g/mol
InChI Key: XNHDJBJSICAZMR-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpropane-1,2-dione is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

3-bromo-1-phenylpropane-1,2-dione

InChI

InChI=1S/C9H7BrO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

XNHDJBJSICAZMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.32 kg of 1-phenylpropane-1,2-dione (98.6% by G.C. equivalent to 5.24 kg, 35.4 mole) were dissolved in 36 liters of chloroform and the solution was heated to 50° C. A solution of 5.66 kg (35.4 mole) of bromine in 8 liters of chloroform was added slowly to maintain a gentle reflux and immediate decolorization of the bromine (approximately 6 hours). The solution was cooled to room temperature overnight and was washed with 20 liters of saturated sodium bicarbonate solution and 20 liters of water and dried over sodium sulfate. The solvent was removed under vacuum to obtain 8.2 kg (100% yield) of a green/yellow oil which was used directly for subsequent reactions after estimation of its purity (approximately 75% by G.C. or N.M.R.).
Quantity
5.32 kg
Type
reactant
Reaction Step One
Quantity
36 L
Type
solvent
Reaction Step One
Quantity
5.66 kg
Type
reactant
Reaction Step Two
Quantity
8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-phenyl-propane-1,2-dione (1.72 g, 0.0116 mol) in DCE (5 mL) was added Br2 (1.87 g, 0.0169 mol). The reaction mixture was stirred for 75 min. and the volatiles were removed to yield 3.21 g of 3-bromo-1-phenyl-propane-1,2-dione. The crude bromoketone (0.1046 mol) was combined at room temperature with 3-(1-cyclopentyl-thioureido)-propionic acid tert-butyl ester (7.00 g, 0.031 mol) in NMP (50 mL) following general procedure B. The reaction was purified by silica gel chromatography (gradient, hexane→8% EtOAc-hexane) to yield 3-[(4-Benzoyl-thiazol-2-yl)-cyclopentyl-amino]-propionic acid tert-butyl ester (4.0 g).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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